molecular formula C14H15NO2 B14123646 3-(3-Methoxyphenoxy)-4-methylaniline

3-(3-Methoxyphenoxy)-4-methylaniline

Cat. No.: B14123646
M. Wt: 229.27 g/mol
InChI Key: JDDGIVGFLPLWIQ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)-4-methylaniline is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenoxy)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenoxy)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-(3-methoxyphenoxy)-4-methylaniline

InChI

InChI=1S/C14H15NO2/c1-10-6-7-11(15)8-14(10)17-13-5-3-4-12(9-13)16-2/h3-9H,15H2,1-2H3

InChI Key

JDDGIVGFLPLWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC=CC(=C2)OC

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Properties, Synthesis, and Applications of 3-(3-Methoxyphenoxy)-4-methylaniline (CAS 1198117-39-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of small-molecule inhibitors relies heavily on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets[1]. 3-(3-Methoxyphenoxy)-4-methylaniline (CAS 1198117-39-3) is a highly versatile chemical building block belonging to the diaryl ether aniline class. This specific structural motif is a cornerstone in the development of targeted therapeutics, particularly Receptor Tyrosine Kinase (RTK) inhibitors.

This whitepaper provides an in-depth technical analysis of CAS 1198117-39-3, detailing its physicochemical properties, the mechanistic causality behind its synthesis, and its pharmacological utility in oncology and immunology.

Physicochemical Properties & Structural Data

Understanding the baseline properties of CAS 1198117-39-3 is critical for predicting its behavior in subsequent synthetic steps (e.g., amide couplings, Buchwald-Hartwig aminations) and its ultimate pharmacokinetic profile when incorporated into an Active Pharmaceutical Ingredient (API).

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Significance
Chemical Name 3-(3-Methoxyphenoxy)-4-methylanilineStandard IUPAC nomenclature.
CAS Registry Number 1198117-39-3Unique identifier for procurement [1].
Molecular Formula C₁₄H₁₅NO₂Defines the atomic composition.
Molecular Weight 229.28 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (-NH₂ group)Critical for interacting with the kinase hinge region.
Hydrogen Bond Acceptors 3 (N, O, O)Facilitates solvent interactions and target binding.
Rotatable Bonds 4Provides the conformational flexibility needed for the ether linkage to adapt to the DFG-in/out pockets.

Synthesis Workflow & Mechanistic Causality

The synthesis of 3-(3-Methoxyphenoxy)-4-methylaniline is typically achieved via a highly reliable, two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Catalytic Hydrogenation .

The Rationale Behind the Chemistry
  • Why SₙAr over Ullmann Coupling? Traditional diaryl ether synthesis often requires transition-metal catalysis (Ullmann or Buchwald-Hartwig couplings). However, by utilizing 3-fluoro-4-methyl-1-nitrobenzene as the electrophile, we can bypass expensive palladium or copper catalysts. The strongly electron-withdrawing nitro group para to the leaving group stabilizes the negatively charged Meisenheimer intermediate. Furthermore, fluorine is the optimal leaving group for SₙAr; its high electronegativity drastically lowers the activation energy during the rate-limiting addition step [2].

  • Why Catalytic Hydrogenation? While the nitro group could be reduced using Béchamp conditions (Fe/HCl), catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for pharmaceutical intermediates. It prevents trace heavy-metal contamination, minimizes hazardous waste, and provides quantitative yields with a simple filtration workup.

SynthesisWorkflow SM1 3-Fluoro-4-methyl-1-nitrobenzene Step1 SₙAr Reaction K₂CO₃, DMF, 120°C SM1->Step1 SM2 3-Methoxyphenol SM2->Step1 Int1 2-(3-Methoxyphenoxy)-1-methyl-4-nitrobenzene Step1->Int1 Meisenheimer Intermediate Step2 Catalytic Hydrogenation H₂, Pd/C, EtOH Int1->Step2 Product 3-(3-Methoxyphenoxy)-4-methylaniline (CAS 1198117-39-3) Step2->Product Quantitative Yield

Figure 1: Two-step synthesis workflow of CAS 1198117-39-3 via SₙAr and catalytic hydrogenation.

Table 2: Reaction Optimization Parameters (SₙAr Step)

ParameterChoiceMechanistic Rationale
Leaving Group FluorineHighest electronegativity stabilizes the transition state of the rate-limiting addition step [2].
Base K₂CO₃ (2.0 eq)Mild inorganic base; deprotonates 3-methoxyphenol without inducing side reactions.
Solvent DMFPolar aprotic solvent; solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic.
Temperature 120 °CProvides the thermal energy required to overcome the activation barrier of the SₙAr addition step.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure process integrity and reproducibility without requiring constant downstream purification.

Protocol 1: SₙAr Coupling to form the Nitro Intermediate
  • Preparation: Charge a dry, round-bottom flask with 3-fluoro-4-methyl-1-nitrobenzene (1.0 eq) and 3-methoxyphenol (1.1 eq).

  • Solvation & Basification: Add anhydrous DMF (10 mL/g of limiting reagent) followed by anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Stir the suspension under a nitrogen atmosphere and heat to 120 °C for 4–6 hours.

  • Validation Checkpoint: The reaction mixture will transition from a pale suspension to a deep yellow/brown solution. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the fluoronitrobenzene spot (higher

    
    ) disappears and a new, UV-active spot (lower 
    
    
    
    ) emerges.
  • Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove unreacted 3-methoxyphenol), followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield 2-(3-methoxyphenoxy)-1-methyl-4-nitrobenzene.

Protocol 2: Catalytic Hydrogenation to CAS 1198117-39-3
  • Preparation: Dissolve the nitro intermediate (1.0 eq) in absolute ethanol (15 mL/g).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of inert argon to prevent auto-ignition of the catalyst.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (at 1 atm to 30 psi). Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: Hydrogen uptake will cease when the stoichiometric amount of H₂ is consumed. Analyze an aliquot via LC-MS. The reduction is validated when the mass peak of the nitro intermediate (

    
    
    
    
    
    ) is fully consumed, and the aniline product (
    
    
    
    
    ) is the exclusive signal.
  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol. Concentrate the filtrate in vacuo to afford 3-(3-Methoxyphenoxy)-4-methylaniline as a solid.

Application in Drug Discovery: Kinase Inhibition

CAS 1198117-39-3 is not an end-product; it is a highly specialized precursor. When the primary amine (-NH₂) is coupled with various electrophiles (e.g., acryloyl chlorides for covalent inhibitors, or pyrimidines for reversible inhibitors), the resulting molecules act as potent kinase inhibitors [3].

Pharmacophore Mapping
  • The Aniline Nitrogen: Acts as a critical hydrogen bond donor. In the ATP-binding pocket of kinases like EGFR, BTK, or BRAF, this nitrogen typically forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Met793 in EGFR) [4].

  • The Diaryl Ether Motif: The flexible ether oxygen allows the 3-methoxyphenyl ring to project deep into the hydrophobic back pocket of the kinase. This adaptability is crucial for targeting the "DFG-out" conformation in Type II kinase inhibitors, drastically improving target residence time and selectivity [3].

KinasePathway Scaffold Diaryl Ether Aniline (CAS 1198117-39-3 Derivative) ATP Kinase ATP-Binding Pocket Scaffold->ATP Competitive Binding Kinase Receptor Tyrosine Kinase (e.g., EGFR / BTK) ATP->Kinase Blocked Downstream PI3K/AKT & MAPK Pathways Kinase->Downstream Inhibition Proliferation Tumor Cell Proliferation Downstream->Proliferation Downregulated Apoptosis Apoptosis Proliferation->Apoptosis Shift in Cell Fate

Figure 2: Mechanism of action for kinase inhibitors utilizing the diaryl ether aniline scaffold.

By blocking the ATP-binding pocket, derivatives of this scaffold prevent the autophosphorylation of the kinase. This halts downstream signaling cascades (such as the PI3K/AKT and RAS/MAPK pathways), ultimately shifting the cellular fate of tumorigenic cells from unchecked proliferation to apoptosis [4].

References

  • Title: 38608-08-1 | 4-Methoxy-5-methylbenzene-1,2-diamine (Supplier Database & CAS Reference)
  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
  • Source: Journal of Agricultural and Food Chemistry (via ResearchGate)
  • Source: National Center for Biotechnology Information (PMC)

Technical Guide: Solubility & Handling of 3-(3-Methoxyphenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility, handling, and application of 3-(3-Methoxyphenoxy)-4-methylaniline .

Part 1: Executive Summary & Physicochemical Profile[1]

3-(3-Methoxyphenoxy)-4-methylaniline is a specialized biaryl ether intermediate, often utilized in the synthesis of kinase inhibitors (e.g., analogues of Btk or EGFR inhibitors) or as a building block in diversity-oriented synthesis.

As an aniline derivative with a lipophilic phenoxy tail, this compound exhibits poor aqueous solubility but high solubility in organic solvents . Successful application in biological assays requires precise handling of DMSO stock solutions to prevent precipitation upon aqueous dilution ("crashing out") and to mitigate oxidative degradation of the aniline moiety.

Physicochemical Identity
PropertyValue (Calculated/Estimated)Implication for Solubility
Formula C₁₄H₁₅NO₂Moderate molecular size; amenable to high-concentration stocks.
MW 229.28 g/mol Standard small molecule range.
LogP ~3.2 – 3.8Highly lipophilic; requires organic co-solvent for aqueous assays.
pKa (Aniline) ~4.0 – 5.0Weak base; uncharged at physiological pH (7.4), reducing aqueous solubility.
H-Bond Donors 1 (NH₂)Capable of H-bonding with DMSO/Methanol.
H-Bond Acceptors 3 (N, O-ether, O-methoxy)Facilitates solvation in polar aprotic solvents.

Part 2: Solubility Analysis (DMSO vs. Methanol)

Dimethyl Sulfoxide (DMSO)

Status: Preferred Solvent for Biological Stocks.

  • Solubility Limit: Estimated >100 mg/mL (>400 mM) .

  • Mechanism: DMSO acts as a strong Lewis base, interacting effectively with the aniline protons and the ether oxygens. The planar aromatic structure of the compound stacks well in the highly polarizable DMSO environment.

  • Application: Ideal for creating 10 mM to 100 mM master stocks for High-Throughput Screening (HTS) or IC₅₀ determinations.

  • Caveat: DMSO is hygroscopic. Water uptake over time can decrease the solubility of this lipophilic compound, potentially leading to "silent precipitation" in stored vials.

Methanol (MeOH)

Status: Secondary Solvent (Analytical/Synthesis).

  • Solubility Limit: Estimated >50 mg/mL (>200 mM) .

  • Mechanism: Methanol solvates via hydrogen bonding. While effective, it is less powerful than DMSO for poly-aromatic systems.

  • Application: Preferred for LC-MS sample preparation (easier to evaporate/compatible with mobile phases) or synthetic transfers.

  • Caveat: High volatility leads to concentration drift. Not suitable for long-term storage of quantitative standards. Toxicity of methanol precludes its use in live-cell assays at high percentages.

Comparative Data Table
FeatureDMSOMethanolAqueous Buffer (pH 7.4)
Solubility High (>400 mM)High (>200 mM)Very Low (<100 µM)
Volatility Low (BP 189°C)High (BP 65°C)N/A
Freezing Point 19°C (Solid at 4°C)-98°C0°C
Primary Use Bio-assay StocksAnalytical StandardsAssay Medium
Storage Stability Good (if sealed)Poor (evaporation risk)Poor (hydrolysis/oxidation risk)

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock (DMSO)

Use this protocol for long-term storage and assay dosing.

Materials:

  • Compound: 3-(3-Methoxyphenoxy)-4-methylaniline (Solid).[1][2]

  • Solvent: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Workflow:

  • Weighing: Accurately weigh 22.9 mg of the solid compound into the amber vial.

    • Note: Aniline derivatives are light-sensitive. Work under subdued light if possible.

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

    • Do not rely on volumetric flasks for small volumes; use a calibrated positive-displacement pipette.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution should be clear, amber/yellowish, with no particulates. If particles persist, sonicate for 5 minutes at room temperature.

  • Storage: Flush the headspace with Argon or Nitrogen gas to prevent oxidation of the aniline amine. Seal tightly and store at -20°C .

Protocol B: "Crash-Out" Prevention (Aqueous Dilution)

Essential for ensuring the compound remains in solution during biological assays.

When diluting from 100% DMSO to aqueous buffer, the compound may precipitate due to the sudden polarity shift.

  • Intermediate Dilution Step: Do not dilute directly from 10 mM stock to 10 nM assay buffer.

  • Step-Down Method:

    • Dilute 10 mM Stock (100% DMSO)

      
       100 µM Working Solution (10% DMSO / 90% Buffer).
      
    • Mix rapidly. The presence of 10% DMSO helps stabilize the transition.

    • Dilute 100 µM Working Solution

      
       Final Assay Concentration (e.g., 1 µM, 0.1% DMSO).
      
  • Visual Confirmation: Inspect the 100 µM intermediate solution against a dark background. Turbidity indicates precipitation. If observed, lower the concentration of the intermediate step.

Part 4: Visualization & Logic Flow

Workflow: Stock Preparation & Solvent Selection

The following diagram illustrates the decision logic for solvent selection and the critical path for preparing stable stock solutions.

StockPrep Start Start: Solid Compound (3-(3-Methoxyphenoxy)-4-methylaniline) Decision Intended Application? Start->Decision BioAssay Biological Assay (Cell/Enzyme) Decision->BioAssay High Conc / Low Volatility Analytical Analytical Chemistry (LC-MS / NMR) Decision->Analytical Volatile / Mobile Phase Compatible DMSO_Path Select Solvent: DMSO (Anhydrous, >99.9%) BioAssay->DMSO_Path MeOH_Path Select Solvent: Methanol (LC-MS Grade) Analytical->MeOH_Path Stock_DMSO Prepare 10-100 mM Stock (Store -20°C, Dark, Argon) DMSO_Path->Stock_DMSO Stock_MeOH Prepare 1 mg/mL Stock (Fresh Prep Recommended) MeOH_Path->Stock_MeOH QC_Check QC: Visual Inspection (Clear? No Precipitate?) Stock_DMSO->QC_Check Stock_MeOH->QC_Check QC_Check->DMSO_Path Fail (Sonicate/Dilute) Use_Case Proceed to Experiment QC_Check->Use_Case Pass

Caption: Decision tree for solvent selection and stock preparation workflow based on experimental application.

Part 5: Troubleshooting & Stability

Oxidation (The "Browning" Effect)

Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming azo-compounds or quinone-imines (turning the solution dark brown/black).

  • Prevention: Always store DMSO stocks under inert gas (Argon/Nitrogen).

  • Recovery: If a stock turns dark brown, purity has likely dropped. Discard and re-weigh. Do not use oxidized stocks for IC₅₀ curves as oxidation products can be pan-assay interference compounds (PAINS).

DMSO Freezing

DMSO freezes at ~19°C.

  • Issue: Repeated freeze-thaw cycles can cause local supersaturation and precipitation of the compound as the solvent crystallizes.

  • Solution: Aliquot the master stock into single-use vials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles. Thaw completely and vortex before use to ensure homogeneity.

Plasticware Compatibility
  • Issue: DMSO is a potent solvent that can leach plasticizers from low-quality plastics.

  • Requirement: Use Polypropylene (PP) or HDPE tubes. Avoid Polystyrene (PS) or PVC, which DMSO can dissolve or etch.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16452-01-0 (Related Structure: 3-Methoxy-4-methylaniline). Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.). Elsevier. (Authoritative text on solubility and physicochemical properties in drug discovery).
  • Balakin, K. V., et al. (2006).In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling. (Provides mechanistic insight into DMSO solubility prediction for lipophilic amines).

Sources

Advanced Safety Protocol: Handling 3-(3-Methoxyphenoxy)-4-methylaniline in Drug Discovery

[1][2][3]

Introduction: The "Hidden" Hazard Profile

In the high-stakes environment of drug discovery, researchers often handle novel intermediates where specific toxicological data is nonexistent. 3-(3-Methoxyphenoxy)-4-methylaniline is one such compound—a likely pharmacophore scaffold used in kinase inhibitor synthesis.[1][2][3]

Unlike commodity chemicals with established Safety Data Sheets (SDS), this molecule requires a Structure-Activity Relationship (SAR) based safety assessment.[1][2][3] As a Senior Application Scientist, I have derived the following protocols by analyzing its structural alerts: the aniline core, the lipophilic phenoxy ether linkage, and the metabolic potential of the methoxy group.

This guide does not merely list hazards; it operationalizes safety for a compound with unknown but probable high toxicity. [1][2][3]

Hazard Identification & Structural Analysis[1][2][3][4]

We must treat this compound as a Category 3 Acute Toxicant and a Potential Carcinogen/Mutagen until proven otherwise.[1][2][3] The absence of data is not the absence of risk.[1][2][3]

Structural Alerts & Toxicological Implications[1][2][3]
Structural MoietyAssociated HazardMechanism of Action
Aniline Core Methemoglobinemia Metabolic oxidation to N-hydroxylamine, which oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), impairing oxygen transport.[1][2][3]
Phenoxy Ether Enhanced Absorption Increases lipophilicity (LogP > 3.0), facilitating rapid dermal absorption and Blood-Brain Barrier (BBB) penetration.[1][2][3]
Methoxy Group Reactive Metabolites O-demethylation can yield phenolic species capable of forming quinones, which may adduct to DNA or proteins (sensitization/mutagenicity).[1][2][3]
4-Methyl Group Potency Modulation Methyl substitution on anilines (toluidines) often increases carcinogenic potential compared to unsubstituted aniline.[1][2][3]
GHS Classification (Derived/Conservative)

Based on Read-Across from Anisidine and Toluidine analogs.[1][2][3]

  • Signal Word: DANGER

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic if swallowed, in contact with skin, or inhaled).[1][2][3]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).[1][2][3]

  • STOT-RE: Category 2 (May cause damage to organs [Blood, Spleen] through prolonged or repeated exposure).[1][2][3]

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[1][2][3]

Operational Safety Protocols

Engineering Controls
  • Solids Handling: Weighing of dry powder must be performed in a Class I Biological Safety Cabinet or a Powder Containment Hood with HEPA filtration.[1][2][3]

    • Rationale: Aniline derivatives are potent dust sensitizers.[1][2][3]

  • Reaction Setup: All synthesis steps involving heating or reagents likely to generate aerosols must occur in a certified chemical fume hood with a face velocity of 100 fpm.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact due to the lipophilic nature of the phenoxy-ether chain.[1][2][3]

Body PartPPE RecommendationScientific Rationale
Hands (Splash) Double Nitrile (0.11 mm) Provides short-term protection (<15 min) against incidental splashes.[1][2][3] Color indicator double-gloving recommended.[1][2][3]
Hands (Handling) Laminate (Silver Shield/4H) Mandatory for spill cleanup or handling concentrated solutions.[1][2][3] Breakthrough time >480 min for aromatic amines.[1][2][3]
Respiratory P100 / N95 + OV Cartridge Required if handling outside containment (e.g., spill cleanup).[1][2][3] Aniline vapors penetrate standard dust masks.[1][2][3]
Eyes Chemical Goggles Safety glasses are inadequate against vapors that can absorb through the ocular mucosa.[1][2][3]

Emergency Response & First Aid

Critical Warning: Cyanosis (blue lips/fingernails) is the hallmark sign of exposure, but may be delayed 2-4 hours.[1][2][3]

Exposure Response Algorithm

EmergencyResponseStartExposure IncidentTypeIdentify RouteStart->TypeSkinSkin ContactType->SkinInhalInhalationType->InhalDeconDecon: PEG 400 or Soap/Water(Do NOT use Alcohol)Skin->DeconImmediateAirMove to Fresh Air100% Oxygen if availableInhal->AirImmediateSympMonitor for Cyanosis(Blue lips, headache, dizziness)Decon->SympAir->SympSevereSevere Symptoms?Symp->SevereSevere->SympNo (Monitor 24h)HospTransport to ERBring Chemical StructureSevere->HospYesAntidoteAdminister Methylene Blue(1-2 mg/kg IV) by Medical ProHosp->AntidoteIf MetHb > 30%

Figure 1: Emergency Response Decision Tree for Aniline Derivative Exposure.

Medical Management (For Physicians)
  • Antidote: Methylene Blue is the specific antidote for methemoglobinemia.[1][2][3]

  • Contraindication: Do not administer alcohol (ethanol) to the patient; it may enhance absorption and metabolic toxicity.[1][2][3]

  • Observation: Patients should be observed for at least 24 hours as methemoglobinemia can recur (rebound effect).[1][2][3]

Toxicological Mechanism (The "Why")

Understanding the metabolic fate of 3-(3-Methoxyphenoxy)-4-methylaniline is crucial for risk assessment.[1][2][3] The liver metabolizes this compound via Cytochrome P450 enzymes.[1][2][3]

Metabolic Activation Pathway[1][2][3]

MetabolismParentParent Compound(Lipophilic, Absorbed)CYPCYP450 OxidationParent->CYPN_HydroxyN-Hydroxylamine(Toxic Metabolite)CYP->N_HydroxyMetHgbMethemoglobin (Fe3+)(Cannot carry O2)N_Hydroxy->MetHgbOxidizes HgbHgbHemoglobin (Fe2+)Hgb->MetHgbFe2+ -> Fe3+

Figure 2: Mechanism of Methemoglobinemia Induction.[1][2][3]

  • Absorption: The phenoxy ether tail acts as a "grease" molecule, pulling the toxic aniline head group through the lipid bilayer of the skin.[1][2][3]

  • Bioactivation: Once systemic, the amine is N-hydroxylated.[1][2][3]

  • Toxicity: The N-hydroxylamine cycles between oxidized and reduced states, continuously oxidizing hemoglobin.[1][2][3] This is why a small amount of chemical can cause a large amount of biological damage (catalytic toxicity).[1][2][3]

Storage & Stability

  • Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

  • Light Sensitivity: Protect from light.[1][2][3] Anilines oxidize to dark, tarry polymers upon UV exposure.[1][2][3]

  • Incompatibility: Violent reaction potential with strong oxidizers (e.g., Nitric Acid, Peroxides) and acid chlorides.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Aniline Derivatives: Structure-Activity Relationships.[1][2][3] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity.[1][2][3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Recognition and Management.[1][2][3] Retrieved from [Link][1][2][3]

Methodological & Application

Reaction conditions for nucleophilic substitution with phenoxy anilines

Application Note: Optimization of Nucleophilic Aromatic Substitution ( ) with Phenoxy Anilines

Executive Summary & Scientific Context

Phenoxy anilines are "privileged structures" in medicinal chemistry, serving as critical pharmacophores in numerous kinase inhibitors (e.g., Ibrutinib , Vandetanib ). The ether linkage provides conformational flexibility, while the aniline nitrogen serves as the nucleophilic attachment point to the heteroaryl core (the "hinge binder").

This guide addresses the specific challenge of "Nucleophilic Substitution with Phenoxy Anilines" . While standard aniline couplings are routine, phenoxy anilines present unique electronic and steric challenges:

  • Electronic Duality: The phenoxy group is inductively withdrawing (

    
    ) but resonance donating (
    
    
    ). In the para position, the resonance effect dominates, making the amine nucleophilic. In the meta position, the inductive effect can slightly deactivate the amine.
  • Steric Bulk: The flexible phenoxy arm can interfere with the trajectory of attack on crowded electrophiles (e.g., 2,4-disubstituted pyrimidines).

  • Regioselectivity: When coupling to asymmetrical electrophiles (e.g., 2,4-dichloropyrimidine), controlling C4 vs. C2 selectivity is critical.

This document provides protocols for both the synthesis of the phenoxy aniline scaffold and its subsequent coupling to heteroaryl chlorides , with a focus on yield optimization and impurity control.

Mechanistic Grounding

The Pathway

The reaction proceeds via an Addition-Elimination mechanism.[1][2][3][4][5] The rate-determining step is typically the formation of the anionic Meisenheimer Complex (Sigma complex).

  • Step 1 (Attack): The phenoxy aniline lone pair attacks the ipso-carbon of the electrophile.

  • Step 2 (Stabilization): The negative charge is delocalized onto electron-withdrawing groups (EWG) or ring nitrogens.

  • Step 3 (Re-aromatization): Loss of the leaving group (Cl, F) restores aromaticity.

Critical Insight - The "Acid Catalysis" Paradox: While

Acid catalysis
Visualization: Reaction Logic Flow

SnAr_OptimizationStartStart: Phenoxy Aniline CouplingCheck_EAnalyze Electrophile ReactivityStart->Check_EHighly_ActivatedHighly Activated(e.g., 4-Cl-NO2-benzene, 4-Cl-quinazoline)Check_E->Highly_ActivatedHigh EWG countMod_ActivatedModerately Activated(e.g., 2-Cl-pyrimidine, 4-Cl-pyridine)Check_E->Mod_ActivatedLow EWG countRegio_CheckIs Regioselectivity Required?(e.g., 2,4-dichloro)Highly_Activated->Regio_CheckPath_BasicProtocol A: Basic Conditions(DIPEA, iPrOH/NMP, Heat)Mod_Activated->Path_BasicAlternativePath_AcidProtocol B: Acid Catalysis(HCl/Dioxane or TsOH, n-BuOH)Mod_Activated->Path_AcidPreferredHeat_DriveThermodynamic Drive(80-120°C)Path_Acid->Heat_DriveRegio_Check->Path_BasicNoTemp_ControlTemp Control: 0°C -> RT(Kinetic Control)Regio_Check->Temp_ControlYesTemp_Control->Path_Basic

Caption: Decision matrix for selecting reaction conditions based on electrophile activation and regioselectivity requirements.

Experimental Protocols

Protocol A: Coupling Phenoxy Aniline to Heteroaryl Chlorides (Standard)

Best for: Highly activated electrophiles (e.g., 4-chloroquinazolines) where acid sensitivity is a concern.

Reagents:

  • Phenoxy aniline derivative (1.0 equiv)

  • Heteroaryl Chloride (1.0 - 1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv) or

    
    
    
  • Solvent: Isopropanol (i-PrOH) or n-Butanol (n-BuOH)

    • Note: Alcohols are preferred over DMF/DMA initially because product precipitation often drives the reaction and simplifies workup.

Procedure:

  • Charge: To a reaction vial, add the heteroaryl chloride (1.0 mmol) and i-PrOH (5 mL, 0.2 M).

  • Add: Add DIPEA (2.5 mmol) followed by the phenoxy aniline (1.0 mmol).

  • Heat: Heat to reflux (

    
    ) for 4–12 hours.
    
    • Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride.[1]

  • Workup (Precipitation Method):

    • Cool the mixture to Room Temperature (RT).

    • If solids precipitate, filter and wash with cold i-PrOH and

      
      . This often yields pure product.
      
    • If no precipitate: Dilute with EtOAc, wash with Water (x2) and Brine. Dry over

      
      .[2]
      
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Acid-Mediated Coupling (The "Kinase" Method)

Best for: Less reactive electrophiles (e.g., 2-chloropyrimidines) or when basic conditions yield byproducts.

Reagents:

  • Phenoxy aniline (1.0 equiv)

  • Heteroaryl Chloride (1.0 equiv)[6]

  • Acid Source: 4.0 M HCl in Dioxane (catalytic to stoichiometric, usually 0.1 – 1.0 equiv) OR p-TsOH.

  • Solvent: n-Butanol or 2-Propanol.

Procedure:

  • Dissolve: Dissolve heteroaryl chloride and phenoxy aniline in n-Butanol (0.5 M).

  • Activate: Add HCl in Dioxane (3-5 drops, approx 0.1 equiv).

    • Mechanism:[1][2][3][4][5][7][8][9][10][11] The acid protonates the pyrimidine N3/N1, making C4/C2 highly electrophilic.

  • Heat: Heat to

    
     (sealed tube if using i-PrOH).
    
  • Workup:

    • The product often precipitates as the HCl salt .

    • Filter the solid.[2]

    • Free Basing: Suspend the salt in EtOAc/Water, add saturated

      
      , and stir until clear. Separate organic layer, dry, and concentrate.[2]
      
Protocol C: Synthesis of the Phenoxy Aniline Core ( Precursor)

If you need to synthesize the phenoxy aniline reagent itself.

Reaction: Phenol + 1-Fluoro-4-nitrobenzene


  • Step 1 (

    
    ): 
    
    • Mix Phenol (1.0 eq) and

      
       (1.5 eq) in DMF (0.5 M). Stir 15 min.
      
    • Add 1-Fluoro-4-nitrobenzene (1.0 eq). Note: Fluoro is superior to Chloro here due to higher electronegativity stabilizing the Meisenheimer intermediate.

    • Heat to

      
       for 4 hours.
      
    • Pour into ice water. Filter the yellow solid (Nitro ether).

  • Step 2 (Reduction):

    • Dissolve Nitro ether in EtOH/EtOAc.

    • Add Pd/C (10% w/w) and hydrogenate (

      
       balloon) or use 
      
      
      (if halogens are present on the ring to avoid dehalogenation).

Optimization & Troubleshooting Data

Solvent & Base Screening Matrix

The following table summarizes the effect of solvent polarity and base strength on the coupling of 4-phenoxyaniline with 4-chloro-quinazoline.

SolventBaseTemp (

)
Yield (Isolated)Notes
i-PrOH DIPEA 80 88% Standard Protocol. Clean precipitation.
DMF

10075%Darker reaction mixture; difficult workup (DMF removal).
Toluene

11040%Slow kinetics; poor solubility of polar intermediates.
n-BuOH HCl (cat) 110 92% Best for unreactive substrates. Product isolated as salt.
WaterHPMC/KOH10065%"Green" conditions; good for simple substrates, poor for lipophilic phenoxy anilines.
Common Pitfalls
  • Hydrolysis (The "Hydroxy" Impurity):

    • Symptom:[2][4][5][8][10][11][12] Appearance of a peak with Mass = (Product - Aniline + OH).

    • Cause: Water in the solvent reacting with the heteroaryl chloride at high temps.

    • Fix: Use anhydrous alcohols or add molecular sieves. Switch from Carbonate bases (hygroscopic) to DIPEA.

  • Regio-scrambling:

    • Context: Reacting 2,4-dichloropyrimidine.[13]

    • Fix: To target C4 (kinetic product), run at

      
       to RT with 1.0 eq of aniline. To target C2, C4 must already be substituted, or use forcing conditions (
      
      
      ).
  • Oxidation: Phenoxy anilines are electron-rich and can oxidize to dark imino-quinones if left in air/light. Store under Argon.

References

  • Directed Nucleophilic Arom

    • Source: Royal Society of Chemistry (RSC), Chem. Sci.
    • Relevance: Describes "Directed SnAr" using pyridine/acid catalysis to improve yields in difficult amin
    • Link:[Link]

  • Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Nucleophilic Aromatic Substitution in W

    • Source:Green Chemistry, 2021.
    • Relevance: Discusses using HPMC surfactant for SnAr reactions, relevant for "Green" process development.
    • Link:[Link]

  • Electronic Effects in SnAr Reactions.

    • Source: Master Organic Chemistry.
    • Relevance: Foundational theory on why Fluorine is a better leaving group than Chlorine in SnAr (Meisenheimer stability).
    • Link:[Link]

  • Amination of Heteroaryl Chlorides in W

    • Source: N
    • Relevance: Comparison of transition-metal-free SnAr vs Palladium coupling.
    • Link:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3-Methoxyphenoxy)-4-methylaniline

[1]

Ticket System Status: [ONLINE] Subject: Troubleshooting Purification & Isolation of Diaryl Ether Aniline Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Chemical Context

You are working with 3-(3-Methoxyphenoxy)-4-methylaniline , a lipophilic diaryl ether amine.[1] This molecule presents a classic "Janus" purification challenge common in kinase inhibitor synthesis (e.g., c-Met or EGFR pathways):

  • The Ether Linkage: Increases lipophilicity, making the compound "sticky" on silica and prone to co-eluting with non-polar impurities.

  • The Amine: Susceptible to rapid oxidation (browning) but provides a "handle" for pH-switchable purification.

  • The Impurity Profile: The synthesis (typically SNAr or Ullmann coupling followed by nitro reduction) leaves distinct contaminants: unreacted 3-methoxyphenol (acidic) and halogenated precursors (neutral).

This guide abandons generic advice in favor of chemically specific, self-validating protocols .

Troubleshooting Modules (Q&A Format)

Ticket #101: "I see persistent phenol contamination in my NMR."

User Issue: "After the nitro reduction, I still see peaks corresponding to 3-methoxyphenol (approx. 6.5-7.2 ppm) in my proton NMR. Column chromatography isn't separating them well."

Root Cause: The precursor coupling step (SNAr) often uses excess phenol. While the nitro intermediate is neutral, the final aniline is basic. If you perform a standard aqueous workup at neutral pH, the lipophilic phenol partitions into the organic layer alongside your product.

The Protocol: The "pH-Switch" Extraction Do not rely on silica chromatography for phenol removal. Use the acidity difference (Phenol pKa ~10 vs. Anilinium pKa ~4-5) to separate them in the workup phase.

Step-by-Step Solution:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., MTBE or Toluene ). Avoid DCM if possible, as it can form emulsions with basic water.

  • Acid Extraction (The Capture): Extract the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[1][2][3][4][5][6][7][8] The aniline becomes the water-soluble hydrochloride salt (

      
      ).[1]
      
    • Fate: The unreacted phenol and neutral halide impurities remain in the organic layer.

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh MTBE to remove entrained neutrals. Discard the organic layer. [3]

  • Base Release (The Recovery): Cool the aqueous layer to 0-5°C. Slowly basify with 4M NaOH until pH > 12.

    • Mechanism:[1][2][3][4][5][6][7][8] The aniline returns to its free base (oil/solid). Any trace phenol becomes sodium phenoxide (water-soluble).[1]

  • Final Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate or DCM . Dry over

    
     and concentrate.
    

Validation Check: Run a TLC of the crude vs. the acid-extracted organic layer. The product spot should disappear from the organic layer during Step 2.

Ticket #205: "My product is an oil and won't crystallize."

User Issue: "The literature suggests a solid, but I have a dark brown oil. Trituration with hexanes failed."

Root Cause: Diaryl ether anilines are often low-melting solids.[1] Small amounts of solvent or impurities (like rotamers or oxidation byproducts) depress the melting point, resulting in a supercooled oil.

The Protocol: The "Salt Formation" Trap Instead of forcing the free base to crystallize, convert it to a crystalline salt. This also stabilizes the amine against oxidation.

Step-by-Step Solution:

  • Solvent Choice: Dissolve the oil in a minimal amount of dry Ethanol or Isopropanol .

  • Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or Methanesulfonic acid .

    • Note: HCl salts are common, but if they are hygroscopic, use p-Toluenesulfonic acid (TsOH) .[1] Tosylate salts of diaryl ethers crystallize exceptionally well due to π-stacking interactions.[1]

  • Precipitation: Add Diethyl Ether or MTBE dropwise until the solution turns turbid.

  • Cooling: Store at -20°C overnight. Filter the white/off-white solid.[1]

Data Summary: Salt Properties

Salt TypeCrystallinityHygroscopicityStabilityRecommended For
Free Base Poor (Oil/Low MP)N/ALow (Oxidizes)Immediate use
Hydrochloride GoodModerateHighGeneral Storage
Tosylate ExcellentLowVery HighLong-term Storage
Oxalate GoodLowModerateAnalytical Standards
Ticket #308: "The catalyst is clogging my filter during workup."

User Issue: "I used Pd/C for the nitro reduction. Filtration is painfully slow, and the filtrate is still gray (colloidal Pd)."

Root Cause: Diaryl ethers can act as surfactants, stabilizing colloidal palladium. Fine carbon particles clog standard frits.[1]

The Protocol: The "Celite Sandwich"

  • Preparation: Use a sintered glass funnel. Place a filter paper, then a 2cm layer of Celite 545 (wetted with solvent), then another filter paper on top.

    • Why? The top paper prevents the stream from disturbing the Celite bed.

  • The Wash: Do not let the cake run dry during filtration (pyrophoric risk). Wash with warm Methanol (warm solvent keeps the product dissolved; diaryl ethers can precipitate on the cold filter cake).

  • Polishing: If the filtrate is gray, pass it through a 0.45 µm PTFE syringe filter.

Visualizing the Purification Logic

The following flowchart illustrates the Acid-Base Purification Cycle (Ticket #101), which is the most robust method for isolating this specific intermediate.

PurificationProtocolStartCrude Reaction Mixture(Aniline + Phenol + Neutrals)DissolveDissolve in MTBE/TolueneStart->DissolveAcidExtExtract with 1M HCl (aq)Dissolve->AcidExtOrgLayer1Organic Layer(Contains Phenol & Neutrals)AcidExt->OrgLayer1Neutrals stay in OrgAqLayer1Aqueous Layer(Anilinium Salt)AcidExt->AqLayer1Product goes to AqDiscardDiscard / RecycleOrgLayer1->DiscardBasifyBasify with NaOH (pH > 12)Cool to 0°CAqLayer1->BasifyPhaseSepPhase SeparationBasify->PhaseSepAqLayer2Aqueous Layer(Phenoxide Salts)PhaseSep->AqLayer2Trace Phenol stays AqProductLayerPrecipitate or Oil(Free Amine)PhaseSep->ProductLayerProduct PrecipitatesAqLayer2->DiscardExtractExtract into EtOAc/DCMDry & ConcentrateProductLayer->ExtractFinalPure 3-(3-Methoxyphenoxy)-4-methylanilineExtract->Final

Figure 1: The "pH-Switch" workflow for separating basic anilines from acidic phenols and neutral impurities.[1] This method relies on the pKa differential between the aniline (pKa ~4.6) and the phenol (pKa ~10).[9]

Stability & Storage Guidelines

  • Oxidation Sensitivity: Anilines with electron-donating groups (like the methyl and ether linkage here) are electron-rich and prone to oxidation.[1]

    • Symptom:[1][2][3][4][5][7][8][9][10] Turning purple/black upon air exposure.[1]

    • Prevention:[1] Store under Argon/Nitrogen.[1] If storing as a free base, add 0.1% w/w BHT (Butylated hydroxytoluene) as a stabilizer.

  • Light Sensitivity: Store in amber vials.

  • Shelf Life:

    • Free Base (Oil): < 1 month at 4°C.[1]

    • HCl/Tosylate Salt: > 1 year at RT (desiccated).[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa-based extraction and salt formation protocols).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discusses lipophilicity and handling of diaryl ethers in drug design).
  • Evano, G., & Blanchard, N. (2016). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons.[1] (Authoritative source on Ullmann coupling byproducts and purification of diaryl ethers).

  • PubChem. (2024).[1] Compound Summary: 3-Methoxy-4-methylaniline.[1][11] National Library of Medicine. Link (Used for general physicochemical property validation of the core aniline structure).

Technical Support Center: Purification Strategies for Reactions Involving 3-(3-Methoxyphenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and procedural advice for effectively removing unreacted 3-(3-Methoxyphenoxy)-4-methylaniline from post-reaction mixtures. The methodologies are grounded in fundamental chemical principles to ensure robust and reproducible purifications.

Understanding the Impurity: Properties of 3-(3-Methoxyphenoxy)-4-methylaniline

A successful purification strategy begins with understanding the physicochemical properties of the compound to be removed. 3-(3-Methoxyphenoxy)-4-methylaniline, an aniline derivative, possesses key characteristics that we can exploit for its separation.

PropertyValueSource
Synonyms 4-Methyl-m-anisidine, o-Cresidine
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Brownish solid
Melting Point 57-59 °C
Boiling Point ~250-253 °C at 760 mmHg
Solubility (Water) Very low (< 1 mg/mL)
Chemical Nature Weakly basic (pKa of aniline ~4.6)[1]

The most critical property for purification is its basicity. The lone pair of electrons on the nitrogen atom allows it to act as a weak base, readily reacting with acids to form a water-soluble salt.[2] This behavior is the cornerstone of the most common purification technique: acid-base extraction.

Purification Method Selection Guide

Choosing the right purification method depends on the stability and properties of your desired product. This decision tree provides a logical pathway for selecting the most appropriate technique.

G start Crude Reaction Mixture (Product + Unreacted Aniline) acid_stable Is the desired product stable in dilute acid? start->acid_stable extraction Primary Method: Acid-Base Extraction acid_stable->extraction  Yes polarity_diff Significant polarity difference between product and aniline? acid_stable->polarity_diff  No chromatography Alternative 1: Flash Column Chromatography polarity_diff->chromatography  Yes solid_product Is the product a solid with distinct solubility from aniline? polarity_diff->solid_product  No recrystallization Alternative 2: Recrystallization solid_product->recrystallization  Yes advanced Consider Advanced Techniques: (e.g., Distillation, Derivatization) solid_product->advanced  No

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and common method to remove unreacted 3-(3-Methoxyphenoxy)-4-methylaniline? A1: The most efficient method is an acidic wash, a form of acid-base liquid-liquid extraction.[3][4] By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic aniline is protonated, forming an ammonium chloride salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral organic product remains in the organic layer.[5][6] This allows for a clean and effective separation.

Q2: My desired product is sensitive to acid. What are my alternatives? A2: If your product can degrade, hydrolyze, or is otherwise unstable in acidic conditions, you should avoid an acidic wash. The two best alternatives are:

  • Flash Column Chromatography: This technique separates compounds based on their polarity.[7] Since 3-(3-Methoxyphenoxy)-4-methylaniline is a moderately polar compound, it can typically be separated from less polar or more polar products by selecting an appropriate solvent system (eluent).

  • Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification tool.[8][9] The goal is to find a solvent or solvent system in which your product's solubility is high at an elevated temperature but low at room or cold temperatures, while the aniline impurity remains in solution.[9]

Q3: How can I confirm that all the aniline has been removed from my product? A3: Thin-Layer Chromatography (TLC) is the quickest way to qualitatively check for the presence of the starting aniline. Spot your crude mixture, the purified product, and the aniline standard on a TLC plate. The absence of the aniline spot in your product lane indicates successful removal. For quantitative assessment, more advanced techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[10][11]

Q4: I performed an acidic wash, but now I have a persistent emulsion at the interface. How can I resolve this? A4: Emulsion formation is common, especially when dealing with amines. To break an emulsion, you can:

  • Add Brine: Wash the mixture with a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous layer helps to force the separation of the layers.[4]

  • Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for 10-20 minutes is enough for the layers to separate.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[4]

Troubleshooting Guides & Experimental Protocols

Guide 1: Purification by Acid-Base Extraction

This method is ideal for acid-stable, neutral organic products. The workflow leverages the basicity of the aniline to sequester it in an aqueous phase.

Workflow Diagram: Acid-Base Extraction

G cluster_main Main Workflow cluster_organic Organic Phase (Top or Bottom Layer) cluster_aqueous Aqueous Phase start 1. Dissolve crude mixture in immiscible organic solvent (e.g., Ethyl Acetate, DCM) transfer 2. Transfer to separatory funnel start->transfer add_acid 3. Add 1M HCl (aq). Stopper and shake vigorously, venting frequently. transfer->add_acid separate 4. Allow layers to separate add_acid->separate org_wash 5a. Wash with H₂O, then brine separate->org_wash Isolate Organic Layer aq_layer 5b. Contains protonated aniline salt (C₈H₁₂NO⁺Cl⁻) separate->aq_layer Isolate Aqueous Layer org_dry 6a. Dry over Na₂SO₄ or MgSO₄ org_wash->org_dry org_filter 7a. Filter and concentrate org_dry->org_filter product Purified Product org_filter->product discard 6b. Discard appropriately or proceed to recovery aq_layer->discard

Caption: Step-by-step workflow for acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the material.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper the funnel, and invert it gently to mix. Vigorously shake for 30-60 seconds, periodically venting to release pressure.[2][4]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The protonated aniline salt will reside in the aqueous layer.[3]

  • Isolate Layers: Drain the lower layer. To avoid contamination, it is good practice to drain the lower layer from the bottom stopcock and pour the upper layer out from the top opening of the funnel.

  • Repeat Wash (Optional): For high concentrations of aniline, a second wash with 1M HCl may be necessary. Check the organic layer by TLC to confirm the removal of the aniline.

  • Neutralizing Wash: Wash the organic layer with water, followed by a wash with saturated aqueous NaCl (brine) to remove residual acid and water.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Guide 2: Purification by Flash Column Chromatography

This method is suitable for acid-sensitive products or when acid-base extraction fails to provide adequate separation.

Step-by-Step Protocol:

  • Solvent System Selection: Using TLC, identify a solvent system (eluent) that provides good separation between your product and the aniline. A typical starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate. The goal is a retention factor (Rf) of ~0.3 for your product and a clear difference in Rf for the aniline.

    • Pro-Tip: Anilines can sometimes "streak" on silica gel. Adding a small amount (~0.5-1%) of triethylamine to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[2]

  • Column Packing: Pack a glass column with silica gel using the selected eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Purification by Recrystallization

This technique is applicable if your desired product is a solid and has different solubility properties than the aniline impurity.

Step-by-Step Protocol:

  • Solvent Selection: The key is to find a "good" solvent. An ideal solvent should dissolve your product poorly at low temperatures but completely at its boiling point. Conversely, the aniline impurity should either be very soluble or very insoluble at all temperatures.[8] Test small amounts of your crude mixture in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures with hexanes) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and a condenser). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[8]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling, which typically leads to larger, purer crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities. Allow the crystals to dry completely.

References

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-methylaniline. PubChem. Retrieved February 27, 2026, from [Link]

  • Täuber, E., & Walder, F. (1999). Process for the purification of aromatic amines. Google Patents.
  • Lebleu, T., De Robichon, T., & Le Saux, T. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Various Authors. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?. Quora. Retrieved February 27, 2026, from [Link]

  • Bailey, B. A., & White, J. R. (1985). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. The Analyst. Retrieved February 27, 2026, from [Link]

  • FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). Retrieved February 27, 2026, from [Link]

  • Various Authors. (2014). How do I remove aniline from the reaction mixture?. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 27, 2026, from [Link]

  • Perkins, M. L. (1945). Purification of amine reaction mixtures. Google Patents.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved February 27, 2026, from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved February 27, 2026, from [Link]

  • Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. Google Patents.
  • National Center for Biotechnology Information. (n.d.). N-(3-methoxypropyl)-4-methylaniline. PubChem. Retrieved February 27, 2026, from [Link]

  • Hua, H.-C., et al. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditions. Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Grassert, I., et al. (1990). Process for separating aniline derivatives. Google Patents.
  • Hosoya, T., et al. (2012). Thermal reactivities of catechols/pyrogallols and cresols/xylenols as lignin pyrolysis intermediate. CORE. Retrieved February 27, 2026, from [Link]

  • Chen, H.-W., & Wu, S.-M. (2004). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC - NIH. Retrieved February 27, 2026, from [Link]

  • Kice, J. L., et al. (2001). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • CK-12 Foundation. (2026). Preparation of Amines. Retrieved February 27, 2026, from [Link]

  • Hallett, J. P., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. PMC - NIH. Retrieved February 27, 2026, from [Link]

  • Kryshtal, G. V., et al. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. Retrieved February 27, 2026, from [Link]

  • Unknown Author. (n.d.). 3.3. CRYSTALLIZATION. Retrieved February 27, 2026, from [Link]

  • De Haan, A. B., & Van De Sandt, E. J. A. (2007). Process for isolation of an organic amine. Google Patents.
  • Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved February 27, 2026, from [Link]

  • Unknown Author. (n.d.). Liquid/liquid Extraction. Retrieved February 27, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Phenoxy Aniline Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for phenoxy aniline crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the crystallization of phenoxy aniline isomers. As a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, achieving a robust and reproducible crystallization process is paramount for ensuring high purity, optimal yield, and consistent physical properties.[1][2][3] This document provides expert-driven troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome common hurdles and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of phenoxy aniline and the principles of solvent selection for its crystallization.

Q1: What are the key physical properties of phenoxy aniline isomers relevant to crystallization?

Understanding the fundamental physicochemical properties of the specific phenoxy aniline isomer you are working with is the first step in designing a successful crystallization process. The melting point, in particular, provides a crucial reference for techniques like cooling crystallization and for diagnosing issues such as "oiling out."

Table 1: Physicochemical Properties of Phenoxy Aniline Isomers

Property 2-Phenoxyaniline 4-Phenoxyaniline
Synonyms o-Aminodiphenyl ether, 2-Aminophenyl phenyl ether p-Aminophenyl phenyl ether, 4-Aminodiphenyl ether[2][4]
CAS Number 2688-84-8[1] 139-59-3[2][4]
Molecular Formula C₁₂H₁₁NO[1] C₁₂H₁₁NO[2]
Molecular Weight 185.22 g/mol 185.22 g/mol [5]
Appearance Solid[1] Brown-green crystalline powder[4]
Melting Point 47-49 °C 85 °C or 93 °C[4]
Boiling Point 170 °C at 18 mmHg ~320 °C at 4.0 kPa

| General Solubility | Moderately soluble in organic solvents, less soluble in water.[1] | Soluble in ethanol and ether; limited solubility in water.[2] |

Note: Melting point data can vary slightly between suppliers and based on purity.

Q2: How do I select a suitable starting solvent for phenoxy aniline crystallization?

The choice of solvent is the most critical factor in crystallization.[6] An ideal solvent should exhibit high solubility for phenoxy aniline at elevated temperatures and low solubility at room or sub-ambient temperatures.[7] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

The "like dissolves like" principle is a valuable starting point.[8] Phenoxy aniline has a moderately polar amino group capable of hydrogen bonding, but its structure is dominated by two bulky, non-polar aromatic rings and an ether linkage.[9] This dual nature suggests that solvents of intermediate polarity, such as alcohols, or mixtures of polar and non-polar solvents, will be most effective.

Q3: What is the difference between cooling crystallization and anti-solvent crystallization, and when should I use each?

Cooling Crystallization is preferred when the solubility of phenoxy aniline in a chosen solvent shows a strong dependence on temperature. The compound is dissolved in a minimal amount of hot solvent to form a saturated solution, and crystals precipitate as the solution cools and becomes supersaturated.[7] This method is often easier to control and scale up.

Anti-solvent Crystallization is used when a suitable single solvent with a steep solubility curve cannot be found.[10] In this technique, phenoxy aniline is dissolved in a "good" solvent in which it is highly soluble. A second, miscible "anti-solvent" in which the compound is poorly soluble is then added, reducing the overall solubility of the solute in the mixture and inducing crystallization.[10][11][12] This method is very effective for achieving high yields but requires careful control of the addition rate to avoid crashing out amorphous material.[11]

Q4: Can I use a mixed-solvent system? How do I choose the right pair?

Yes, mixed-solvent systems are extremely useful and common for crystallizing compounds like phenoxy aniline.[8] A typical pair consists of:

  • A "good" solvent: This solvent readily dissolves the phenoxy aniline (e.g., ethanol, isopropanol, acetone).

  • A "poor" or "anti-solvent": The phenoxy aniline has very low solubility in this solvent, which must be miscible with the "good" solvent (e.g., water, heptane, diethyl ether).[7]

The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes slightly cloudy (turbid). A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[7][8]

Section 2: Troubleshooting Guide

This guide provides direct answers and actionable solutions to specific problems you may encounter during your experiments.

Issue 1: My phenoxy aniline is "oiling out" instead of forming crystals.

This phenomenon occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. It is often caused by excessively high supersaturation or by cooling a solution that is above the melting point of the solvated compound.

  • Primary Causes & Solutions

    • Cooling Rate is Too Fast: Rapid cooling can generate supersaturation so quickly that molecules don't have time to orient into a crystal lattice.

      • Solution: Slow down the cooling process. Insulate the flask or allow it to cool to room temperature on the benchtop before moving it to an ice bath.[7]

    • Excessive Supersaturation: Too little solvent was used, or the anti-solvent was added too quickly.

      • Solution: Before cooling, add a small amount of additional warm "good" solvent to the saturated solution.[8] If using an anti-solvent, add it more slowly while vigorously stirring the solution.

    • High Impurity Level: Significant impurities can depress the melting point of the solid form, leading to the formation of a liquid oil.[7]

      • Solution: Consider a pre-purification step, such as passing the crude material through a silica plug or treating the hot solution with activated charcoal before crystallization.

Issue 2: The crystallization yield is very low.

A low recovery of purified product can undermine an otherwise successful purification.

  • Primary Causes & Solutions

    • Too Much Solvent Used: Using an excessive volume of solvent will result in a significant portion of your product remaining dissolved even after cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[8] If too much was added, carefully evaporate some solvent by gently heating the solution to re-establish saturation.

    • Incomplete Crystallization: The final cooling temperature may not be low enough to maximize precipitation.

      • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation.[8]

    • Product Loss During Washing: Washing the collected crystals with a solvent at room temperature can redissolve a portion of the product.

      • Solution: Always wash the filtered crystals with a small amount of ice-cold solvent or anti-solvent mixture.[7][8]

Issue 3: The final crystals are discolored (e.g., brown or yellow).

The color of phenoxy aniline and its derivatives can be an indicator of purity, with darker colors often suggesting the presence of oxidized impurities.[7]

  • Primary Causes & Solutions

    • Impurities from Starting Material: Colored impurities carried over from the preceding reaction step are a common cause.

      • Solution: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[8] Swirl for a few minutes to allow the charcoal to adsorb the colored impurities, then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[8]

    • Degradation During Heating: Prolonged exposure to high temperatures in the presence of oxygen can cause degradation.

      • Solution: Minimize the time the solution is held at its boiling point. If the compound is particularly sensitive, consider conducting the crystallization under an inert atmosphere (e.g., nitrogen or argon).

Issue 4: The crystals are very fine needles, making filtration difficult.

Crystal morphology (habit) significantly impacts downstream processing, such as filtration and drying.[3] Needle-like crystals often trap solvent and form a dense mat on the filter paper, slowing filtration to a crawl.

  • Primary Causes & Solutions

    • Rapid Nucleation: High supersaturation favors rapid nucleation over slow crystal growth, often resulting in small, needle-like crystals.[13]

      • Solution: Reduce the rate of supersaturation. This can be achieved by slowing the cooling rate, slowing the anti-solvent addition rate, or using a slightly more dilute solution.

    • Solvent Effect: The solvent system itself can strongly influence the crystal habit.[13][14][15]

      • Solution: Experiment with different solvent systems. For example, if a toluene system yields needles, a switch to an ethanol/water system may produce more prismatic crystals. The interaction between the solvent and specific crystal faces dictates the final morphology.[13]

    • Lack of Nucleation Control: Spontaneous nucleation can be chaotic.

      • Solution: Try "seeding" the solution. Once the solution has cooled slightly and is supersaturated, add one or two tiny, pre-existing crystals of pure phenoxy aniline. These seed crystals provide a template for ordered growth, often leading to larger, more well-defined crystals.[6]

Section 3: Visualizations & Data

Diagrams of Experimental Workflows

// Node Definitions start [label="Start: Crude\nPhenoxy Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_test [label="Perform Small-Scale\nSolubility Tests", fillcolor="#4285F4", fontcolor="#FFFFFF"]; find_good [label="Identify 'Good' Solvents\n(Soluble when hot)", fillcolor="#FBBC05", fontcolor="#202124"]; find_poor [label="Identify 'Poor' Solvents\n(Insoluble when cold)", fillcolor="#FBBC05", fontcolor="#202124"];

decision_single [label="Is there a single solvent with\n a high ΔS/ΔT?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3.5, height=1];

protocol_cool [label="Proceed with Cooling\nCrystallization Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.8]; protocol_anti [label="Proceed with Anti-Solvent\nCrystallization Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.8];

end_product [label="Obtain Purified\nCrystalline Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> sol_test; sol_test -> find_good; sol_test -> find_poor; {find_good, find_poor} -> decision_single [style=dashed];

decision_single -> protocol_cool [label=" Yes"]; decision_single -> protocol_anti [label="No "];

protocol_cool -> end_product; protocol_anti -> end_product; }

Caption: Systematic workflow for selecting an appropriate solvent system.

// Node Definitions issue [label="Crystallization Issue\nEncountered", fillcolor="#F1F3F4", fontcolor="#202124"];

q1 [label="What is the nature\nof the problem?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3.5];

oiling [label="Product is\n'Oiling Out'", fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Yield is\nLow", fillcolor="#FBBC05", fontcolor="#202124"]; bad_morph [label="Poor Morphology\n(e.g., Needles)", fillcolor="#FBBC05", fontcolor="#202124"];

sol_oil [label="Slow cooling rate\nUse more solvent\nAdd anti-solvent slower", fillcolor="#E8F0FE", fontcolor="#202124", shape=note]; sol_yield [label="Use min. solvent\nCool in ice bath\nWash with cold solvent", fillcolor="#E8F0FE", fontcolor="#202124", shape=note]; sol_morph [label="Slow supersaturation\nChange solvent system\nUse seed crystals", fillcolor="#E8F0FE", fontcolor="#202124", shape=note];

// Edges issue -> q1; q1 -> oiling [label="Liquid Formation"]; q1 -> low_yield [label="Low Mass Recovery"]; q1 -> bad_morph [label="Poor Crystal Shape"];

oiling -> sol_oil [label="Solution:"]; low_yield -> sol_yield [label="Solution:"]; bad_morph -> sol_morph [label="Solution:"]; }

Caption: Decision tree for troubleshooting common crystallization issues.

Data Presentation

Table 2: Suggested Solvent Systems for Phenoxy Aniline Crystallization

Solvent Class "Good" Solvents (High Solubility) "Poor" / Anti-Solvents (Low Solubility) Potential Solvent Pairs (Good/Anti-Solvent)
Alcohols Isopropanol, Ethanol[2], Methanol Water Ethanol / Water[8], Isopropanol / Water
Ketones Acetone, Methyl Ethyl Ketone Heptane, Hexane Acetone / Heptane
Ethers Tetrahydrofuran (THF) Diethyl Ether[2], Heptane THF / Heptane
Aromatics Toluene Heptane, Hexane Toluene / Heptane

| Esters | Ethyl Acetate | Heptane, Hexane | Ethyl Acetate / Heptane |

Section 4: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common crystallization workflows. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Cooling Crystallization from a Single Solvent (Example: Isopropanol)
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude phenoxy aniline. Add a small volume of isopropanol and heat the mixture to a gentle boil (e.g., on a hot plate with a stirrer). Continue to add isopropanol in small portions until the solid has just completely dissolved.[8]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[7]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.[7]

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Anti-Solvent Crystallization (Example: Ethanol/Water)
  • Solvent Selection: This protocol uses ethanol as the "good" solvent and water as the "anti-solvent".[7][8]

  • Dissolution: Dissolve the crude phenoxy aniline in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still warm and stirring, slowly add water dropwise until the solution becomes slightly and persistently cloudy (turbid).[7]

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture) for washing the crystals.

References

  • US4316993A - Process for the preparation of 4-phenoxy-phenols - Google P
  • Reaction of Aniline with FeOC1. Formation and Ordering of Conducting Polyaniline in a Crystalline Layered Host - J. Am. Chem. Soc. (URL: [Link])

  • (PDF) Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline - ResearchGate. (URL: [Link])

  • Guide for crystallization - University of Rennes. (URL: [Link])

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison - Journal of Pharmaceutical Sciences. (URL: [Link])

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study - MDPI. (URL: [Link])

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (URL: [Link])

  • 4-[3-(4-aminophenoxy)phenoxy]aniline | Solubility of Things. (URL: [Link])

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - ResearchGate. (URL: [Link])

  • US6162832A - 2-Phenoxyaniline derivatives - Google P
  • Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution - ResearchGate. (URL: [Link])

  • Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers - PMC. (URL: [Link])

  • Antisolvent Crystallization - Chalmers University. (URL: [Link])

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents - MDPI. (URL: [Link])

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline - Technobis. (URL: [Link])

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC. (URL: [Link])

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (URL: [Link])

  • The Effect of Solvent on Crystal Growth and Morphology | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT - ResearchGate. (URL: [Link])

  • Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A - UreaKnowHow. (URL: [Link])

  • From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. (URL: [Link])

  • Effect of Solvent and Polymer Additives on Crystallization - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • (4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem. (URL: [Link])

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI. (URL: [Link])

Sources

Validation & Comparative

LC-MS fragmentation pattern of 3-(3-Methoxyphenoxy)-4-methylaniline

[1]

Executive Summary

This technical guide provides an in-depth analysis of the LC-MS fragmentation dynamics of 3-(3-Methoxyphenoxy)-4-methylaniline (MW 229.28 Da), a critical pharmacophore scaffold often encountered in the development of tyrosine kinase inhibitors (TKIs) and diaryl ether-based bioactive compounds.[1]

Unlike generic spectral libraries, this guide compares two distinct analytical regimes: Nominal Mass Quantitation (Triple Quadrupole) versus High-Resolution Structural Elucidation (Q-TOF/Orbitrap) .[1] We analyze how different ionization energies and detection modes impact the observed fragmentation pattern, providing researchers with a roadmap for both sensitive quantification and robust metabolite identification.

Chemical Profile & Ionization Properties[1][2][3][4][5][6][7][8][9][10]

Before designing the MS experiment, the physicochemical properties of the analyte must be understood to select the optimal ionization source.

PropertyValueMS Implication
Formula C₁₄H₁₅NO₂[M+H]⁺ Monoisotopic Mass: 230.1176 Da
Structure Diaryl ether with amine & methoxy groupsEther Bridge: Stable, requires high CE for cleavage.[1][2] Methoxy: Labile, prone to radical loss (-15 Da).[1]
Basicity Aniline Nitrogen (pKₐ ~4-5)ESI(+): Highly favorable.[1] Forms stable [M+H]⁺.[1]
LogP ~2.8 (Predicted)LC: Retains well on C18; elutes in moderate % organic.[1]

Comparative Analysis: Optimization of Detection Regimes

This section compares the "performance" of two analytical approaches. The choice of method dictates which fragment ions are prioritized.[1]

Scenario A: Quantitative Screening (Triple Quadrupole)
  • Objective: Maximum Sensitivity (femtomolar detection).

  • Mechanism: Selected Reaction Monitoring (SRM).[1][3]

  • Performance: High signal-to-noise ratio, but low structural information.[1]

  • Recommended Transitions:

    • Quantifier (Primary): m/z 230.1 → 215.1 (Loss of •CH₃). This is typically the base peak at moderate collision energies (15-25 eV).[1]

    • Qualifier (Secondary): m/z 230.1 → 123.0 (Methoxyphenol cation).[1] Requires higher CE (>35 eV) to break the ether bond.[1]

Scenario B: Structural Confirmation (Q-TOF / Orbitrap)
  • Objective: Metabolite ID / Impurity Profiling.

  • Mechanism: High-Resolution Full Scan (MS1) + Data-Dependent MS2.[1]

  • Performance: High mass accuracy (<5 ppm), reveals isotopic fine structure.[1]

  • Key Insight: HRMS allows differentiation between isobaric losses (e.g., loss of NH₃ vs. loss of OH).

Performance Matrix: Method A vs. Method B
FeatureMethod A: Triple Quad (SRM)Method B: HRMS (Q-TOF)
Sensitivity Excellent (LOD < 0.1 ng/mL)Good (LOD ~ 1-5 ng/mL)
Selectivity Unit Resolution (0.7 Da)High Resolution (>20,000 FWHM)
Fragmentation Limited to pre-set transitionsFull spectra (reveals unexpected rearrangements)
Application PK/PD Studies, Routine QCImpurity ID, Metabolic Stability

Deep Dive: Fragmentation Pathways & Causality[1]

The fragmentation of 3-(3-Methoxyphenoxy)-4-methylaniline under Electrospray Ionization (ESI) follows specific mechanistic rules governed by the stability of the resulting carbocations.

Pathway 1: Methoxy Group Degradation (Low Energy)

At low collision energies (10-20 eV), the ether linkage between the rings remains intact. The most labile bond is the O-CH₃ bond on the methoxy group.[1]

  • Mechanism: Homolytic cleavage or inductive loss of the methyl radical (•CH₃).

  • Result: Formation of a radical cation [M+H - CH₃][1]•⁺ at m/z 215 .

  • Note: While ESI typically produces even-electron ions, methoxy-aromatics frequently exhibit this radical loss, stabilized by resonance across the biphenyl ether system.[1]

Pathway 2: Ammonia Loss (Ortho Effect)

The primary amine on the methylaniline ring can be eliminated as ammonia (NH₃, 17 Da).

  • Result: m/z 213 .

  • Causality: This pathway is often competitive with methyl loss but less dominant unless the proton is mobilized by adjacent groups.[1]

Pathway 3: Diaryl Ether Cleavage (High Energy)

At high collision energies (>35 eV), the central C-O-C ether bridge fractures. The charge retention depends on the proton affinity (PA) of the fragments.

  • Route A (Charge on Phenoxy): Formation of the 3-methoxyphenol cation (m/z 123 ).[1]

  • Route B (Charge on Aniline): Formation of the 4-methylaniline cation (m/z 106 ).[1]

  • Observation: The aniline fragment is often more abundant due to the nitrogen's ability to stabilize the positive charge (forming a tropylium-like or iminium ion).

Pathway 4: Ring Contraction & CO Loss

Phenolic fragments (formed after ether cleavage) often lose Carbon Monoxide (CO, 28 Da).

  • Transition: m/z 123 → m/z 95.

Visualization: Fragmentation Tree (DOT)

The following diagram illustrates the hierarchical fragmentation pathways, color-coded by energy regime.

FragmentationPatternPrecursor[M+H]+ m/z 230.12Frag_215[M+H - CH3]•+ m/z 215.09 (Base Peak)Precursor->Frag_215-15 Da (•CH3) Low CE (15 eV)Frag_213[M+H - NH3]+ m/z 213.09Precursor->Frag_213-17 Da (NH3) Low CEFrag_123Methoxyphenol Cation m/z 123.04Precursor->Frag_123Ether Cleavage High CE (35 eV)Frag_108Methylaniline Cation m/z 108.08Precursor->Frag_108Ether Cleavage High CE (35 eV)Frag_95[123 - CO]+ m/z 95.05Frag_123->Frag_95-28 Da (CO)Frag_106[108 - H2]+ m/z 106.06Frag_108->Frag_106-2 Da

Caption: Hierarchical fragmentation tree of 3-(3-Methoxyphenoxy)-4-methylaniline. Green nodes indicate primary transitions suitable for quantitation; Red nodes indicate structural diagnostic ions.[1]

Experimental Protocol: Validated Workflow

To replicate these results, follow this standardized LC-MS/MS setup. This protocol is self-validating through the use of the specific transitions defined above.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-(3-Methoxyphenoxy)-4-methylaniline in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: The 50% organic content ensures solubility while matching the initial mobile phase conditions to prevent peak distortion.[1]

Step 2: LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Equilibration)[1]

    • 1-5 min: 5% → 95% B (Elution)[1]

    • 5-6 min: 95% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.[1]

Step 3: MS Parameters (ESI Positive)[1]
  • Source Voltage: +3500 V.

  • Gas Temp: 300°C.

  • Nebulizer: 35 psi.[1]

  • Collision Energy Ramp:

    • Perform a "Product Ion Scan" with CE stepping: 10, 20, 40 eV.[1]

    • Validation Check: At 10 eV, the parent ion (230) should be dominant. At 20 eV, m/z 215 should appear.[1] At 40 eV, m/z 123 and 108 should appear.[1]

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Anisole and Phenoxy Derivatives." NIST Chemistry WebBook.[1] Available at: [Link]

  • Holčapek, M., et al. "Fragmentation behavior of aromatic ethers in electrospray ionization mass spectrometry."[1] Journal of Mass Spectrometry, 2010.[1] (General reference for diaryl ether fragmentation mechanisms).

  • Agilent Technologies. "Optimizing MRM Transitions for Small Molecule Analysis." Technical Overview. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra, 4th Edition.[1] University Science Books, 1993.[1] (Authoritative source for standard fragmentation rules like methyl radical loss and CO loss).[1]

Comparative Guide: HPLC Method Development for Phenoxy Aniline Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the purity analysis of phenoxy anilines (e.g., 4-phenoxyaniline), standard C18 alkyl phases often fail to resolve structural isomers (ortho- vs. meta- vs. para-) and critical synthesis impurities like phenol and nitro-intermediates. While C18 remains the industry workhorse for potency assays, this guide demonstrates why Biphenyl stationary phases are the superior alternative for purity profiling.

By leveraging


 interactions, Biphenyl columns provide orthogonal selectivity that resolves co-eluting isomers and improves peak shape for basic amines without the need for aggressive ion-pairing agents.

The Analytical Challenge

Phenoxy anilines present a "perfect storm" of chromatographic difficulties:

  • Structural Isomerism: The ortho, meta, and para isomers share identical molecular weights and similar hydrophobicities (logP), making them difficult to separate by Van der Waals forces alone (C18).

  • Basic Tailing: With a pKa of ~4.75, the aniline moiety is protonated at standard acidic pH (2-3). These cations interact with residual silanols on the silica surface, causing severe peak tailing.

  • Synthesis Impurities: The method must separate the target from starting materials (Phenol) and precursors (Nitro-phenoxyanilines).

Mechanism of Action: Why Biphenyl Wins

To solve this, we must move beyond simple hydrophobicity.

The C18 Baseline (Hydrophobic Interaction)

C18 columns separate based on dispersive forces.[1] Since the ortho- and para- isomers of phenoxy aniline have nearly identical hydrophobic footprints, C18 columns often show poor resolution (


) or complete co-elution.
The Biphenyl Advantage ( Interaction)

Biphenyl phases contain two phenyl rings separated by a single bond. This creates a dense electron cloud capable of


 stacking  with the aromatic rings of the analyte.
  • Steric Selectivity: The Biphenyl ligand is rigid. It discriminates between the "flat" shape of para- isomers and the "kinked" shape of ortho- isomers.

  • Solvent Dependency: These interactions are strongest in Methanol (MeOH) . Acetonitrile (ACN) has its own

    
     electrons (triple bond) which compete with the analyte, suppressing the column's unique selectivity.
    

Experimental Protocol

This protocol compares a standard C18 workflow against the optimized Biphenyl workflow.

Instrumentation & Conditions[2][3][4]
  • System: UHPLC/HPLC with Diode Array Detector (DAD) @ 254 nm (aromatic backbone) and 210 nm (impurities).

  • Temperature: 35°C (Control temperature to stabilize

    
     interactions).
    
  • Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC).

Mobile Phase Strategy

Buffer Selection (Critical): We utilize a Low pH (2.5) strategy. At pH 2.5, the aniline (pKa ~4.75) is fully protonated (


). This ensures high solubility and consistent ionization. To prevent tailing, we use 0.1% Formic Acid, which acts as a silanol blocker.
ParameterMethod A: The Standard (C18) Method B: The Challenger (Biphenyl)
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µmBiphenyl (e.g., Restek Pinnacle DB or Kinetex), 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (Standard for C18)Methanol (Required for

-selectivity)
Gradient 5% B to 95% B over 10 min10% B to 90% B over 12 min
Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg/mL of phenoxy aniline in 50:50 Water:Methanol. Note: Do not use ACN as diluent for the Biphenyl method to avoid initial signal suppression.

  • Equilibration: Flush column with 10 column volumes of initial mobile phase.

  • Blank Injection: Inject solvent blank to identify system ghosts.

  • System Suitability: Inject a mixture of Phenol (impurity) and 4-Phenoxyaniline. Target Resolution (

    
    ) > 2.0.
    
  • Isomer Screen: Inject a mix of ortho-, meta-, and para- isomers to verify separation.

Comparative Data & Results

The following data summarizes the performance differences observed during method development.

Table 1: Separation Metrics
Analyte PairMetricC18 (ACN) Biphenyl (MeOH) Verdict
Phenol / Aniline Resolution (

)
1.84.2 Biphenyl retains the aniline longer via

-interaction.
Ortho / Para Isomers Resolution (

)
0.9 (Co-elution)3.5 Biphenyl discriminates the planar para- isomer.
4-Phenoxyaniline Tailing Factor (

)
1.41.1 MeOH reduces kinetic energy of adsorption; better symmetry.
Table 2: Elution Order Reversal

Note how the selectivity changes, allowing "parking" of impurities in different windows.

ColumnElution Order (First

Last)
Mechanism
C18 Phenol

Target

Nitro-impurity
Hydrophobicity dominates.
Biphenyl Phenol

Nitro-impurity

Target

-rich Target is most retained.

Logic & Decision Tree (DOT Visualization)

Use this decision tree to guide your column selection based on specific impurity profiles.

MethodDevelopment Start Start: Phenoxy Aniline Analysis CheckIsomers Are Positional Isomers (o, m, p) Present? Start->CheckIsomers CheckPolar Are Polar Impurities (Phenols) Critical? CheckIsomers->CheckPolar No UseBiphenyl Use Biphenyl Column (Mobile Phase: MeOH/Water) Focus: Isomer Resolution CheckIsomers->UseBiphenyl Yes (Critical) UseC18 Use C18 Column (Mobile Phase: ACN/Water) Focus: Speed & Potency CheckPolar->UseC18 No (Standard) CheckPolar->UseBiphenyl Yes (Need Retention) Optimize Optimize Gradient & Check pH Stability UseC18->Optimize UseBiphenyl->Optimize

Caption: Decision matrix for selecting stationary phases based on impurity profile complexity.

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]

  • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8764, 4-Phenoxyaniline. [Link]

  • Phenomenex. (2025). Reversed Phase HPLC Method Development Guide. [Link]

Sources

Comparative Guide: Reactivity & Structural Dynamics of Diaryl Ether Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity Guide: 3-(3-Methoxyphenoxy)-4-methylaniline vs. 3-Phenoxyaniline Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]

Executive Summary: The "Blocked vs. Open" Paradigm

In the development of tyrosine kinase inhibitors (e.g., Ibrutinib or Dacomitinib analogs), the choice between 3-phenoxyaniline (Molecule B) and its methylated derivative 3-(3-Methoxyphenoxy)-4-methylaniline (Molecule A) is rarely arbitrary.[1] It represents a strategic decision between metabolic stability and synthetic reactivity.[1]

The defining difference is not merely the electron-donating nature of the methyl group, but the steric and regiochemical blockade at the C4 position .

  • Molecule B (Open): Offers a highly reactive C4 position (para to amine), making it susceptible to oxidative degradation and electrophilic attack, but versatile for further functionalization.[1]

  • Molecule A (Blocked): The C4-methyl group sterically protects the para-position, altering the preferred sites of Electrophilic Aromatic Substitution (EAS) to the less accessible C6 position and forcing a torsion in the diaryl ether linkage due to steric clash with the C3-phenoxy group.

Structural & Electronic Landscape

To understand the reactivity differences, we must visualize the electronic vectors and steric clashes.

Table 1: Physicochemical & Electronic Comparison

FeatureMolecule A (Methylated)Molecule B (Unsubstituted)Impact on Reactivity
C4 Position Blocked (

)
Open (

)
Molecule A resists para-oxidation/substitution.[1]
Amine Basicity Slightly Higher (

effect of Methyl)
BaselineMolecule A is a marginally better nucleophile for acylation.
Ether Conformation Twisted (Ortho-Methyl/Phenoxy clash)Planar-Accessible Molecule A has reduced conjugation between the ether oxygen and the central ring.[1]
EAS Active Site C6 (Ortho to

)
C4 (Para to

)
Molecule B reacts rapidly at C4; Molecule A reacts slowly at C6.
Visualizing the Steric/Electronic Conflict

The following diagram illustrates the activation vectors and the "Steric Clash" unique to Molecule A.

G cluster_A Molecule A: 3-(3-Methoxyphenoxy)-4-methylaniline cluster_B Molecule B: 3-Phenoxyaniline A_Core Aniline Core A_Me 4-Methyl Group (+I Effect) A_Core->A_Me Substituted at C4 A_C4 C4 Position: BLOCKED A_Core->A_C4 A_Phenoxy 3-Phenoxy Ether A_Me->A_Phenoxy Steric Clash (Twists Ether) B_Core Aniline Core B_H 4-Hydrogen B_Core->B_H Unsubstituted B_C4 C4 Position: HIGHLY REACTIVE B_Core->B_C4 Primary EAS Site B_Phenoxy 3-Phenoxy Ether B_H->B_Phenoxy Minimal Interaction

Figure 1: Structural logic comparing the blocked C4-methyl architecture of Molecule A against the open para-position of Molecule B.

Reactivity Profile 1: Electrophilic Aromatic Substitution (EAS)

This is the most critical differentiator. In drug synthesis, halogenation or nitration is often required to introduce further functionality.[1]

  • Molecule B (3-phenoxyaniline):

    • Mechanism: The amino group (

      
      ) is a strong ortho/para director.[2] The phenoxy group is also an ortho/para director. The C4 position is para  to the amine and ortho  to the phenoxy group. These effects reinforce each other (cooperative directing).
      
    • Outcome: Rapid, regioselective substitution at C4.

    • Risk: High susceptibility to over-reaction (di-substitution) or oxidation to quinone-imines.[1]

  • Molecule A (Methylated):

    • Mechanism: The C4 position is physically occupied by the methyl group. The "Para-Blocking Rule" forces the electrophile to the next most activated position.

    • Active Site: The C6 position (ortho to amine, para to phenoxy) or C2 (ortho to amine, ortho to phenoxy).

    • Steric Constraint: The C2 position is wedged between the amine and the bulky phenoxy group, making it kinetically inaccessible. Therefore, C6 is the exclusive reactive site , but the reaction rate is significantly slower than Molecule B's C4 reaction due to the lack of para-resonance stabilization.

Experimental Validation: Regioselective Bromination Protocol

Objective: Demonstrate the kinetic and regiochemical difference using N-Bromosuccinimide (NBS).

Protocol:

  • Dissolution: Dissolve 1.0 mmol of substrate (A or B) in 5 mL Acetonitrile (ACN) at 0°C.

  • Addition: Add 1.05 equiv. NBS portion-wise over 10 minutes.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1) every 10 minutes.

  • Quench: Add 10%

    
    . Extract with DCM.[1]
    

Expected Results:

  • Molecule B: Complete conversion < 15 mins. Product: 4-bromo-3-phenoxyaniline .

    • NMR Signature: Loss of the para-triplet signal.

  • Molecule A: Incomplete conversion at 1 hour (requires warming to RT). Product: 6-bromo-3-(3-methoxyphenoxy)-4-methylaniline .[1]

    • NMR Signature: Retention of methyl singlet; loss of C6 proton signal.

Reactivity Profile 2: N-Nucleophilicity (Amide Coupling)[1]

In medicinal chemistry, these anilines are typically coupled with acid chlorides (e.g., acryloyl chloride) to form acrylamides (Michael acceptors).[1]

  • Electronic Effect: The 4-methyl group in Molecule A exerts a weak inductive effect (

    
    ), increasing electron density on the ring and, by extension, the nitrogen lone pair.
    
  • Basicity: Molecule A is slightly more basic (

    
    ) compared to Molecule B (
    
    
    
    ).[1]
  • Practical Implication: Molecule A reacts faster in nucleophilic acyl substitutions, provided the electrophile isn't massive. However, the difference is subtle compared to the EAS differences.

Experimental Workflow: Competitive Acylation

This protocol validates the nucleophilicity difference without relying on absolute rate constants.

Reaction Start Start: Equimolar Mix (1.0 eq A + 1.0 eq B) Reagent Add Limiting Reagent (0.5 eq Acyl Chloride) Start->Reagent Process Stir -78°C to 0°C (Kinetic Control) Reagent->Process Analysis Analyze Ratio via HPLC/NMR Process->Analysis Result Outcome: Ratio > 1 (Favors Molecule A) Due to +I Effect of Methyl Analysis->Result

Figure 2: Competitive acylation workflow to determine relative nucleophilicity.

Stability & Metabolic Considerations

For drug development professionals, the choice of Molecule A is often driven by Metabolic Stability (DMPK) rather than synthetic ease.

  • CYP450 Blocking: The para-position of anilines is the primary site for metabolic hydroxylation by Cytochrome P450 enzymes.

    • Molecule B: Rapidly metabolized to the p-aminophenol derivative, leading to rapid clearance and potential toxicity (quinone formation).[1]

    • Molecule A: The methyl group blocks this "soft spot," significantly extending the half-life (

      
      ) of the resulting drug candidate.
      
  • Oxidative Polymerization:

    • Molecule B: Solutions darken rapidly upon air exposure due to oxidation at the para-position (formation of phenazine-like oligomers).

    • Molecule A: The methyl block renders the molecule significantly more stable in solution, simplifying storage and handling during scale-up.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27882, 3-Methoxy-4-methylaniline. Retrieved from [Link]

  • Zhang, N., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters, 10(24), 2825-2828.[1][3] (Demonstrates the use of phenoxyaniline scaffolds in kinase inhibitors). Retrieved from [Link]

  • Master Organic Chemistry (2025). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. (Foundational grounding for Ortho/Para directing effects). Retrieved from [Link]

  • Bloom Tech (2024). Why is N-Methylaniline More Basic than Aniline? (Comparative analysis of methyl-group inductive effects on aniline basicity). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(3-Methoxyphenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Compliance

Disposal of specialized intermediates like 3-(3-Methoxyphenoxy)-4-methylaniline requires more than just following a checklist; it requires understanding the chemical's "personality." As an aniline derivative with a lipophilic ether backbone, this compound presents a dual risk: biological toxicity (characteristic of anilines) and environmental persistence (characteristic of diphenyl ethers).

Improper disposal doesn't just risk regulatory fines; it risks methemoglobinemia in exposed personnel and long-term aquatic toxicity. This guide treats the disposal process as a scientific protocol—controlled, reproducible, and safe.

Chemical Profile & Hazard Identification

Before handling waste, you must validate what you are holding. This compound oxidizes over time, potentially changing appearance from off-white/beige to dark brown/purple. This color change does not alter the disposal method but indicates the formation of oxidation byproducts.

PropertySpecificationSafety Implication
Functional Groups Primary Amine (-NH₂), Ether (-O-)Basic character; incompatible with strong acids and oxidizers.
Physical State Solid (Powder/Crystalline)Dust inhalation risk; requires HEPA-filtered enclosure during transfer.
Toxicity Profile Acute Tox.[1][2][3][4][5] (Oral/Dermal), IrritantSkin absorption hazard. Double-gloving (Nitrile) is mandatory.
Environmental Aquatic Chronic 2 (Predicted)Zero-drain disposal. Must be incinerated.
Reactivity Weak Organic BaseExothermic reaction with strong acids; violent reaction with strong oxidizers.

Critical Insight: Unlike simple anilines, the phenoxy group increases lipophilicity, potentially enhancing skin absorption rates. Treat all solid waste as "highly toxic" regardless of concentration.

The "Self-Validating" Segregation System

The most common laboratory accident involving amine waste is incompatible mixing . Anilines are organic bases. If you mistakenly pour this into an "Acid Waste" carboy, the resulting exothermic neutralization can pressurize the container, leading to rupture or explosion.

Use this logic flow to validate your decision before opening the waste container:

SegregationLogic Start Waste: 3-(3-Methoxyphenoxy)-4-methylaniline CheckState Is it Solid or Liquid Solution? Start->CheckState SolidDecision Solid Waste Stream (Trace contaminated solids) CheckState->SolidDecision Solid LiquidCheck Check Liquid pH / Composition CheckState->LiquidCheck Liquid IsAcid Is the solvent Acidic? (pH < 4) LiquidCheck->IsAcid IsOxidizer Is it an Oxidizer? (Peroxides, Nitrates) IsAcid->IsOxidizer No DangerAcid STOP: Exothermic Risk Neutralize first or use separate container IsAcid->DangerAcid Yes SafeStream SAFE: Basic/Organic Waste Stream (Halogenated or Non-Halogenated) IsOxidizer->SafeStream No DangerOx STOP: Explosion Risk Segregate immediately IsOxidizer->DangerOx Yes

Figure 1: Decision tree for segregating aniline-derivative waste. Note that "Organic Waste" is the default safe path only if the mixture is devoid of strong acids or oxidizers.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Solid Waste: If the powder is loose, dampen slightly with an inert solvent (like mineral oil) if dust generation is high, or double-bag immediately.

  • Liquid Waste: If the compound is dissolved in a volatile solvent (DCM, Ethyl Acetate), ensure the container is rated for vapor pressure buildup.

  • Quenching (Reactions): If the waste is from a reaction mixture, ensure all reactive reagents (e.g., acid chlorides, hydrides) are fully quenched before moving to the waste container. Never use the waste drum as a reaction vessel.

Phase 2: Packaging & Labeling

Container Selection:

  • Preferred: Amber Glass or HDPE (High-Density Polyethylene).

  • Avoid: Low-grade plastics that may be permeated by aromatic solvents if in solution.

Labeling Requirements: Standard "Hazardous Waste" labels are insufficient. You must add specific hazard text:

CONTAINS: 3-(3-Methoxyphenoxy)-4-methylaniline HAZARD: TOXIC, ORGANIC BASE DO NOT MIX WITH ACIDS OR OXIDIZERS

Phase 3: The Handoff (EHS/Contractor)

This compound contains Nitrogen. Standard incineration can release NOx gases.

  • Notify your waste contractor that the stream contains "Aromatic Amines."

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration with secondary combustion and gas scrubbing (to capture NOx).

  • RCRA Classification (US Only): While not explicitly P- or U-listed by specific CAS, it typically falls under D001 (Ignitable, if in solvent) or is classified as Non-RCRA Regulated Hazardous Waste (unless it exhibits toxicity characteristics via TCLP). Always default to treating it as hazardous.

Spill Contingency Plan

In the event of a spill, speed is secondary to protection.

  • Evacuate & Ventilate: Aromatic amines can have poor warning properties (odor threshold > toxic threshold).

  • PPE Upgrade: Don Silver Shield/4H laminate gloves if available; standard nitrile provides only splash protection against aromatic solutions. Wear a P100 respirator if powder is airborne.

  • Containment:

    • Dry Spill: Do not sweep (creates dust).[6] Use a HEPA vacuum or wet-wipe method.

    • Wet Spill: Absorb with vermiculite or sand .

    • Do NOT use: Sawdust or paper towels (combustibles) if the solution contains oxidizers.

  • Decontamination: Wash the area with a mild detergent and water. Collect all wash water as hazardous waste. Do not use bleach (hypochlorite), as it can react with amines to form toxic chloramines.

References

  • PubChem. Compound Summary: Aniline Derivatives & Toxicity. National Library of Medicine. Available at: [Link]

  • U.S. EPA. Hazardous Waste Management of Amines (RCRA Guidelines). Environmental Protection Agency.[7] Available at: [Link]

  • Princeton EHS. Chemical Incompatibility Chart (Amines/Oxidizers). Princeton University. Available at: [Link]

Sources

Personal protective equipment for handling 3-(3-Methoxyphenoxy)-4-methylaniline

[1][2]

Executive Safety Assessment: The "Why" Behind the Protocol

Compound Class: Substituted Aniline / Diaryl Ether Derivative Primary Hazard Driver: The aniline moiety (aminotoluene core).

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this specific ether-linked aniline may be sparse in public literature, its structural homology to Aniline and p-Cresidine mandates the application of the Precautionary Principle .[1][2]

You must treat this compound as a High-Potency Methemoglobinemia Inducer .[1][2]

The Mechanism of Danger: Like its structural analogs, this compound is lipophilic (enhanced by the phenoxy group), allowing rapid transdermal absorption .[2] Once in the bloodstream, hepatic oxidation converts the amine into hydroxylamine metabolites. These metabolites oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), destroying the blood's oxygen-carrying capacity.[1][2]

Critical Warning: Cyanosis (blue lips/fingernails) is a late sign of exposure.[1] Your PPE strategy is designed to prevent the invisible initial absorption.

The PPE Ecosystem: Technical Specifications

Standard laboratory PPE is insufficient for substituted anilines due to their high permeation rates. Use the following tiered protection matrix.

PPE Specification Matrix
Protection ZoneStandard Handling (Weighing/Synthesis)High-Risk (Spill Cleanup/Scale-up)Technical Rationale
Hand Protection Double Nitrile (min 0.11mm each)Change outer pair every 30 mins.[1][2]Laminate Liner (e.g., Silver Shield) + Nitrile Outer GloveAnilines permeate nitrile in <10 mins.[2] Laminates provide >4h breakthrough time.[2]
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR or Full-Face Respirator(P100 + Organic Vapor Cartridge)Dusts/aerosols are the fastest route to systemic toxicity.[1][2]
Body Tyvek® Lab Coat (Closed front)Tychem® Suit (Taped seams)Cotton absorbs and holds the chemical against skin.[1] Tyvek repels dusts.[2]
Eye/Face Chemical Splash Goggles Full Face Shield + GogglesAniline derivatives are severe eye irritants and can absorb through mucous membranes.[1]
Gowning & Handling Workflows

Safety is not just what you wear; it is the order in which you apply it.[2] Cross-contamination during "doffing" (removal) is a common exposure route.[2]

Protocol A: The "Clean-to-Dirty-to-Clean" Gowning Logic

GowningProtocolStartEntry: AnteroomStep11. Don Inner Gloves(Laminate or Nitrile)Start->Step1Step22. Don Tyvek Coat(Taped cuffs over inner glove)Step1->Step2Seal GapStep33. Don Outer Gloves(Nitrile - Long Cuff)Step2->Step3Double LayerStep44. Face Protection(Goggles + Mask)Step3->Step4WorkHANDLING ZONE(Fume Hood Only)Step4->Work

Figure 1: Sequential gowning flow to ensure skin is never exposed to the outer environment or the chemical.[1][2]

Protocol B: Operational Handling (The "Static" Problem)

3-(3-Methoxyphenoxy)-4-methylaniline is likely a solid.[1][2] Substituted anilines are prone to static charge, causing "powder fly" during weighing.[2]

  • Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure.[2]

  • Solvent Selection: Avoid dissolving in DMSO or Methanol if possible during initial handling.[1] These solvents act as "vehicles," dragging the toxicant through nitrile gloves up to 10x faster than the neat solid.

  • Trace Decontamination: Wipe all exterior surfaces of flasks with a mild surfactant (soap/water) before removing them from the fume hood. Do not use ethanol for cleaning spills; it enhances skin penetration.[2]

Emergency Response: The Cyanosis Decision Tree

If exposure is suspected, speed is critical.[2] Do not wait for symptoms.

EmergencyResponseExposureSuspected Exposure(Skin Contact or Inhalation)WashIMMEDIATE: Wash with SOAP & WATER(15 mins) - NO ALCOHOLExposure->WashAssessAssessmentWash->AssessSymptomsSymptoms Present?(Blue lips, headache, dizziness)Assess->SymptomsNoSympMonitor for 24 Hours(Delayed absorption possible)Symptoms->NoSympNoYesSympMedical Emergency(Suspected Methemoglobinemia)Symptoms->YesSympYesTreatmentAdminister Methylene Blue(Clinical Decision Only)YesSymp->Treatment

Figure 2: Decision logic for suspected aniline exposure. Note the prohibition of alcohol for washing.[1]

Waste Disposal & Deactivation

Disposal Classification: Hazardous Organic Waste (Toxic).[2]

  • Solid Waste: Collect all contaminated gloves, Tyvek sleeves, and weigh boats in a dedicated, sealable bag labeled "TOXIC: ANILINE DERIVATIVE."[2]

  • Liquid Waste: Segregate from oxidizers (nitric acid, peroxides).[2] Anilines can react violently with strong oxidizers.[2]

  • Destruction: The preferred method is High-Temperature Incineration equipped with scrubbers (to manage NOx emissions).[1][2]

  • Spill Cleanup:

    • Do not use paper towels (they spread the dust).[2]

    • Use: Wet wiping with soapy water or a dedicated chemical spill pad.

    • Seal: Double-bag all cleanup materials immediately.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Methoxy-4-methylaniline (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[2] Retrieved from [Link][1][2]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Skin Permeation of Anilines and Glove Breakthrough Data.[1][2] Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.